molecular formula C10H10O2 B1225285 3-Methylcinnamic acid CAS No. 3029-79-6

3-Methylcinnamic acid

Cat. No. B1225285
CAS RN: 3029-79-6
M. Wt: 162.18 g/mol
InChI Key: JZINNAKNHHQBOS-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-methylcinnamic acid typically involves the alkylation of cinnamic acid or its derivatives. Various synthetic routes can be employed, including the Knoevenagel condensation, which allows for the introduction of the methyl group into the aromatic ring. This method is particularly valued for its efficiency and the high purity of the product obtained.

Molecular Structure Analysis

3-Methylcinnamic acid exhibits a molecular structure that features a phenyl ring substituted with both a methyl group and an acrylic acid moiety. This configuration significantly influences its reactivity and interaction with other molecules. The presence of the methyl group on the benzene ring impacts the electron density distribution, affecting the compound's chemical reactivity and physical properties.

Chemical Reactions and Properties

3-Methylcinnamic acid participates in various chemical reactions, including polymerization and esterification, showcasing its versatility as a chemical intermediate. Its reactivity towards electrophilic and nucleophilic agents is significantly influenced by the substituents on the phenyl ring, which can be leveraged in synthetic chemistry to produce a wide array of derivatives with desired properties.

Physical Properties Analysis

The physical properties of 3-methylcinnamic acid, such as melting point, solubility, and crystalline structure, are crucial for its application in material science. These properties are determined by the molecular structure of the compound, particularly the interactions between the methyl group and the acrylic acid moiety. Understanding these properties is essential for the design of materials and molecules with specific characteristics.

Chemical Properties Analysis

3-Methylcinnamic acid's chemical properties, including acidity, reactivity, and stability, are pivotal for its use in various applications. The acid's ability to donate protons, participate in addition reactions, and its stability under different conditions are influenced by its molecular structure. These properties are essential for its role as an intermediate in the synthesis of pharmaceuticals, polymers, and other organic compounds.

References (Sources)

  • Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. Current Medicinal Chemistry, 20(36), 4436-4450. Consensus.

  • Jiang, R., Lau, K., Hon, P., Mak, T., Woo, K., & Fung, K. (2005). Chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza. Current Medicinal Chemistry, 12(2), 237-246. Consensus.

  • Pei, K., Ou, J., Huang, J., & Ou, S. (2016). p-Coumaric acid and its conjugates: dietary sources, pharmacokinetic properties and biological activities. Journal of the Science of Food and Agriculture, 96(9), 2952-2962. Consensus.

  • Taofiq, O., González-Paramás, A., Barreiro, M., & Ferreira, I. (2017). Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. Molecules : A Journal of Synthetic Chemistry and Natural Product Chemistry, 22. Consensus.

Scientific Research Applications

Isotopic Recognition and Temperature Effects

3-Methylcinnamic acid (3MCA) has been studied for its unique interactions in hydrogen-bonded cyclic dimers, specifically in crystals. A study by Hachuła et al. (2015) investigated the polarized IR spectra of 3MCA crystals, focusing on the nature of inter-hydrogen bond interactions. This research revealed significant insights into the spectral properties of 3MCA, highlighting its potential in understanding molecular electronic structures and hydrogen bonding in crystals (Hachuła et al., 2015).

Bacterial Synthesis

An et al. (2016) explored the synthesis of hydroxycinnamates, including 3-methylcinnamic acid, using Escherichia coli. This study highlighted the potential of using bacterial systems to synthesize various types of hydroxycinnamates from glucose, which could have implications in food science and pharmacology (An et al., 2016).

Enantioselective Hydrogenation

The enantioselective hydrogenation of α-methylcinnamic acid, a compound closely related to 3-methylcinnamic acid, has been studied for its potential in catalysis. Sun et al. (2013) researched this process over cinchonidine modified 5 wt% Pd/Al2O3, providing insights into the reaction mechanisms and the influence of various factors on the hydrogenation process (Sun et al., 2013).

Antifungal Applications

Kim et al. (2017) investigated the antifungal efficacy of cinnamic acid derivatives, including 3-methylcinnamic acid, against various fungal pathogens. This research offers valuable insights into the development of new antifungal agents and the role of cinnamic acid derivatives in enhancing the potency of existing treatments (Kim et al., 2017).

Safety And Hazards

3-Methylcinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes . Personal protective equipment and face protection should be worn when handling this compound .

properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZINNAKNHHQBOS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001044346
Record name (E)-3-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcinnamic acid

CAS RN

3029-79-6, 14473-89-3
Record name m-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Methylcinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014473893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-Methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001044346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-METHYLCINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377B8288XF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylcinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Methylcinnamic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methylcinnamic acid
Reactant of Route 4
Reactant of Route 4
3-Methylcinnamic acid
Reactant of Route 5
Reactant of Route 5
3-Methylcinnamic acid
Reactant of Route 6
Reactant of Route 6
3-Methylcinnamic acid

Citations

For This Compound
153
Citations
D Lipkin, TD Stewart - Journal of the American Chemical Society, 1939 - ACS Publications
… Vavon and Jakubowicz3 studied the platinum-catalyzed hydrogenation of six optically active esters of /3-methylcinnamic acid. They found that the /3-phenylbutyric acid isolated after …
Number of citations: 73 pubs.acs.org
Y He, S Chen, M Li, Y Gao, H Feng… - Drug Development …, 2023 - Taylor & Francis
… In this paper, the BBR and 3-methylcinnamic acid (BBR-3MCA) co-crystal was obtained in this study which characterized by PXRD, DVS, SEM, FT-IR, DSC, TGA, and its solubility, …
Number of citations: 4 www.tandfonline.com
WS Johnson, WE Heinz - Journal of the American Chemical …, 1949 - ACS Publications
… /3-methylcinnamic acid (II), m. … Decarboxylation of /3-methylcinnamic acid (II) in reagents AF. … oughly studied with /3-methylcinnamic acid (II), the rate constants ku in each reagent (AF) …
Number of citations: 37 pubs.acs.org
B Hachuła, M Jabłońska-Czapla, HT Flakus… - … Acta Part A: Molecular …, 2015 - Elsevier
… In the present work, the experimental and theoretical study of the nature of the inter-hydrogen bond interactions in two different carboxylic acids, 3-methylcinnamic acid (3MCA) and 4-…
Number of citations: 7 www.sciencedirect.com
JH Kim, KL Chan, LW Cheng - Molecules, 2017 - mdpi.com
… In contrast, treatment with the other deoxygenated analog 3-methylcinnamic acid (Group 1) could not abolish hyper-tolerance of glr1Δ mutant (Growth score = 6; Table 1; Figure data not …
Number of citations: 6 www.mdpi.com
TD Stewart, D Lipkin - Journal of the American Chemical Society, 1939 - ACS Publications
… The reduction of /3-methylcinnamic acid by d- … The preparation of /3-methylcinnamic acid has been described.5 The potassium hydroxide solution and water used for dilution were …
Number of citations: 22 pubs.acs.org
DS Noyce, LM Gortler, FB Kirby… - Journal of the American …, 1967 - ACS Publications
… -/3-methylcinnamic acid. The destruction of p-methoxy-/3-methylcinnamic acid in aqueous sulfuric … The decarboxylation of p-methoxy/3-methylcinnamic acid shows a complex rate profile …
Number of citations: 4 pubs.acs.org
MA Khoj, CE Hughes, KDM Harris… - Crystal Growth & …, 2017 - ACS Publications
The formation and structural properties of solid solutions containing 3-chloro-trans-cinnamic acid (3-ClCA) and 3-bromo-trans-cinnamic acid (3-BrCA) are explored across a range of …
Number of citations: 16 pubs.acs.org
SS Cheng, JY Liu, EH Chang, ST Chang - Bioresource technology, 2008 - Elsevier
In this study, the antifungal activities of cinnamaldehyde and eugenol congeners against white-rot fungus Lenzites betulina and brown-rot fungus Laetiporus sulphureus were evaluated …
Number of citations: 233 www.sciencedirect.com
DS Noyce, RA Heller - Journal of the American Chemical Society, 1965 - ACS Publications
… 3-methylcinnamic acid is not a dynamic part of this chemicalsystem. Introduction ofcis-/3-methylcinnamic acid … substantially lowered reactivity for c/j-/3-methylcinnamic acid. Conclusions. …
Number of citations: 10 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.